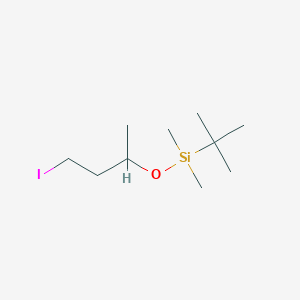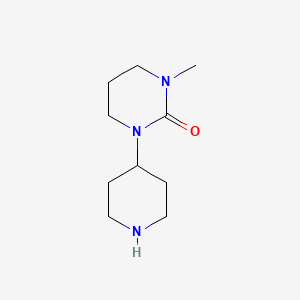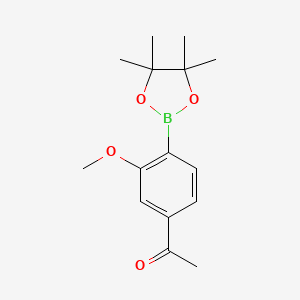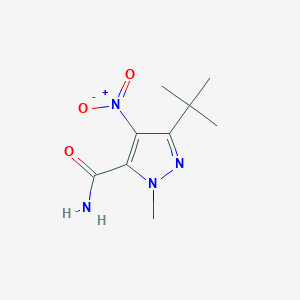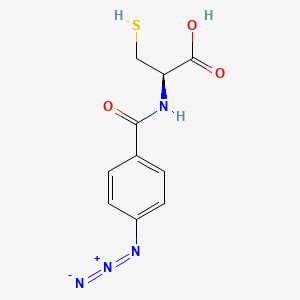
(4-Azidobenzoyl)cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Azidobenzoyl)cysteine is a synthetic compound that combines the structural features of azidobenzoyl and cysteine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Azidobenzoyl)cysteine typically involves the conjugation of 4-azidobenzoic acid with cysteine. One common method includes the activation of 4-azidobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester. This ester then reacts with the amino group of cysteine to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: (4-Azidobenzoyl)cysteine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide and various nucleophiles.
Cycloaddition: Copper(I) catalysts are commonly used for Huisgen cycloaddition.
Reduction: Triphenylphosphine or other reducing agents.
Major Products:
Substitution Products: Amines or other substituted derivatives.
Cycloaddition Products: Triazoles.
Reduction Products: Amines.
Scientific Research Applications
(4-Azidobenzoyl)cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and labeling due to its photoaffinity properties.
Industry: Utilized in the development of novel materials and bioconjugates.
Mechanism of Action
The mechanism of action of (4-Azidobenzoyl)cysteine primarily involves its ability to form covalent bonds with target molecules through its azido group. This group can undergo photolysis to generate a highly reactive nitrene intermediate, which can then insert into C-H, N-H, or O-H bonds of target molecules. This property makes it useful for photoaffinity labeling and studying molecular interactions .
Comparison with Similar Compounds
(4-Azidobenzoic Acid): Shares the azido group but lacks the cysteine moiety.
(4-Azidobenzoyl)glycine: Similar structure but with glycine instead of cysteine.
(4-Azidobenzoyl)alanine: Similar structure but with alanine instead of cysteine.
Uniqueness: (4-Azidobenzoyl)cysteine is unique due to the presence of both the azido group and the cysteine moiety. This combination allows it to participate in a wide range of chemical reactions and makes it particularly useful for bioconjugation and photoaffinity labeling applications .
Properties
Molecular Formula |
C10H10N4O3S |
|---|---|
Molecular Weight |
266.28 g/mol |
IUPAC Name |
(2R)-2-[(4-azidobenzoyl)amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C10H10N4O3S/c11-14-13-7-3-1-6(2-4-7)9(15)12-8(5-18)10(16)17/h1-4,8,18H,5H2,(H,12,15)(H,16,17)/t8-/m0/s1 |
InChI Key |
JLNQJWQAFNTRJH-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CS)C(=O)O)N=[N+]=[N-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CS)C(=O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


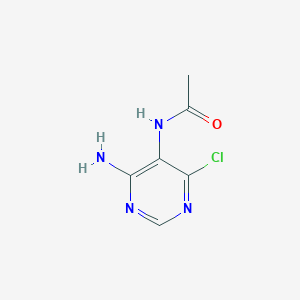

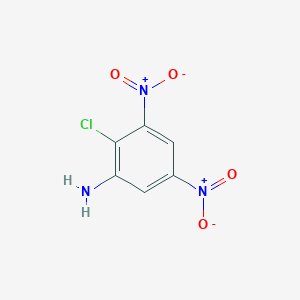

![Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate](/img/structure/B13986078.png)
